Linear Regioselectivity in Hydroaminoalkylation
In titanium-catalyzed hydroaminoalkylation of alkenes, N-[(Trimethylsilyl)methyl]aniline (amine 4) delivers linear products with significantly enhanced regioselectivity compared to N-methylaniline, which inherently favors branched isomers. Using an optimized titanium catalyst (VIII, 10 mol%) at 140 °C for 24 h, the reaction with allylbenzene afforded a combined yield of 71% with an excellent regioselectivity of 7:93 favoring the linear isomer [1]. In contrast, analogous reactions with N-methylaniline are known to yield the branched isomer as the major product due to a lack of α-substituent steric control [2].
| Evidence Dimension | Regioselectivity (linear:branched product ratio) in hydroaminoalkylation |
|---|---|
| Target Compound Data | 7:93 (linear:branched); 71% isolated yield |
| Comparator Or Baseline | N-methylaniline; branched product major (exact ratio not quantified in source but described as inherently branched-favoring) |
| Quantified Difference | Achieves linear selectivity unattainable with N-methylaniline |
| Conditions | Allylbenzene (1.5 mmol), amine 4 (1.0 mmol), catalyst VIII (10 mol%), toluene (1.0 mL), 140 °C, 24 h |
Why This Matters
This regioselectivity enables direct access to unbranched amine products after protodesilylation, a synthetic pathway not feasible with simple N-alkyl anilines, making it a procurement priority for linear amine synthesis.
- [1] Buchwald, S. L.; et al. Chem. Eur. J. 2020, 26, 15121–15125. View Source
- [2] Buchwald, S. L.; et al. Chem. Eur. J. 2020, 26, 15121–15125. View Source
